molecular formula C20H22N2O5S B2884172 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide CAS No. 325731-77-9

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide

Cat. No. B2884172
CAS RN: 325731-77-9
M. Wt: 402.47
InChI Key: ZPCOOZOZGHUGIF-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. This inhibition leads to a reduction in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes and proteins that are involved in cancer growth, leading to a reduction in cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It also has anti-inflammatory and anti-cancer properties that make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of its mechanism of action and its potential interactions with other drugs. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide involves several steps. Firstly, 4-aminobenzenesulfonyl chloride is reacted with azepane to form 4-(azepan-1-ylsulfonyl)aniline. This compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide.

Scientific Research Applications

This compound has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(21-16-7-10-18-19(13-16)27-14-26-18)15-5-8-17(9-6-15)28(24,25)22-11-3-1-2-4-12-22/h5-10,13H,1-4,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCOOZOZGHUGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide

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